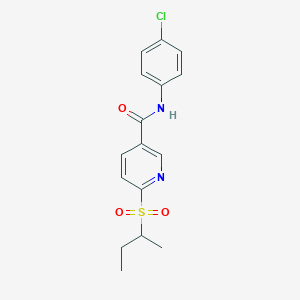
6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide, commonly known as SBCPN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. SBCPN is a member of the nicotinamide class of compounds and has been shown to possess a range of biochemical and physiological effects. In
Scientific Research Applications
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
A study developed a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, aiming to use it as a probe for studying enzyme-catalyzed reactions. This research opens the door to the application of nicotinamide derivatives in biochemical assays and molecular biology studies, highlighting the potential of such compounds in scientific research Barrio, Secrist, & Leonard, 1972.
Synthesis of Intermediate of Herbicide Nicosulfuron
Nicotinamide derivatives have been explored for their use in the synthesis of key intermediates for herbicides, such as nicosulfuron. This application underscores the compound's utility in agricultural chemistry and the development of novel agrochemicals Peng Xue-wei, 2011.
Herbicidal Activity of Nicotinic Acid Derivatives
Research on nicotinic acid derivatives, closely related to nicotinamide derivatives, has shown significant herbicidal activity against certain species of weeds. This suggests that nicotinamide derivatives could potentially be engineered for use in developing new herbicides Chen Yu et al., 2021.
Antiviral and Antiprotozoal Activity
Studies on nicotinamide and its derivatives have shown promise in antiviral and antiprotozoal activity, suggesting a potential application in the development of new therapeutic agents against infectious diseases Ismail et al., 2003; Chen et al., 2010.
DNA Damage Repair
Nicotinamide has been investigated for its capacity to stimulate the repair of DNA damage in human lymphocytes, indicating its potential role in reducing the mutagenic and carcinogenic effects of DNA-damaging agents. This aspect could have implications in cancer prevention and therapy Berger & Sikorski, 1980.
properties
IUPAC Name |
6-butan-2-ylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-11(2)23(21,22)15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHLDQUFTDGMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)


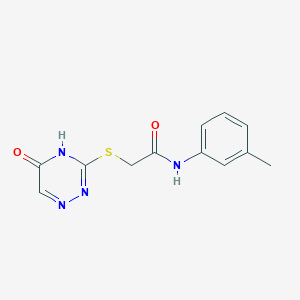
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
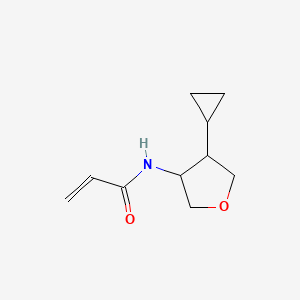
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)
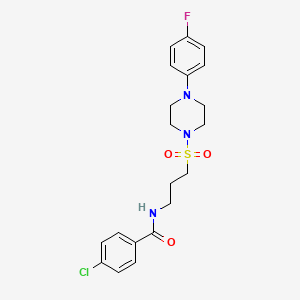
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
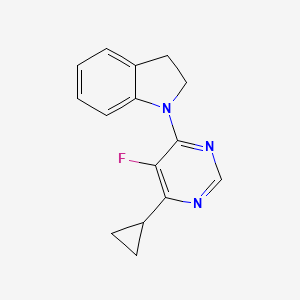
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)